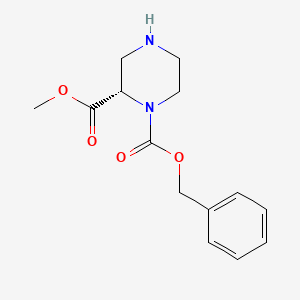

Methyl (S)-1-N-Cbz-piperazine-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl (2S)-piperazine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-19-13(17)12-9-15-7-8-16(12)14(18)20-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLPEQRNMJTIIX-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652101 | |

| Record name | 1-Benzyl 2-methyl (2S)-piperazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314741-63-4 | |

| Record name | 1-Benzyl 2-methyl (2S)-piperazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 314741-63-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-N-Cbz-piperazine-2-carboxylate methyl ester

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of therapeutic agents.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and serve as a versatile synthetic handle, make it an invaluable building block in drug design.[2] This guide focuses on a specific, chiral derivative: (S)-1-N-Cbz-piperazine-2-carboxylate methyl ester. The introduction of chirality and orthogonal protecting groups at the N1 and C2 positions provides a synthetically versatile platform for the construction of complex, stereochemically defined molecules, making it a compound of significant interest for drug development professionals.

Section 1: Compound Identification and Core Properties

Chemical Identity

-

Systematic Name: Methyl (S)-1-(benzyloxycarbonyl)piperazine-2-carboxylate

-

Common Synonyms: (S)-1-N-Cbz-piperazine-2-carboxylic acid methyl ester, (S)-1-benzyl 2-methyl piperazine-1,2-dicarboxylate

-

CAS Number: 314741-63-4

-

Molecular Formula: C₁₄H₁₈N₂O₄

-

Molecular Weight: 278.30 g/mol

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are crucial for understanding the compound's behavior in various solvents and reaction conditions.

| Property | Value | Source |

| Appearance | White to off-white solid | [Commercial Suppliers] |

| Boiling Point | ~406.5 °C at 760 mmHg (Predicted) | [Commercial Suppliers] |

| Density | ~1.212 g/cm³ (Predicted) | [Commercial Suppliers] |

| Storage | 2-8°C under an inert atmosphere | [Commercial Suppliers] |

Section 2: The Science of Synthesis: Strategies and Mechanisms

The synthesis of enantiomerically pure, unsymmetrically substituted piperazines like (S)-1-N-Cbz-piperazine-2-carboxylate methyl ester presents a significant chemical challenge. The primary goal is to control both regioselectivity (which nitrogen to protect) and stereoselectivity (the orientation of the substituent at the C2 position). Several strategies have been developed to address this, broadly categorized into two approaches: resolution of racemic mixtures and asymmetric synthesis.

Foundational Synthetic Strategies

The construction of the chiral piperazine core is paramount. Common methods for the asymmetric synthesis of substituted piperazines include:

-

Starting from the Chiral Pool: Utilizing readily available, enantiomerically pure starting materials like α-amino acids is a common and effective strategy. This approach embeds the desired stereochemistry from the outset.[3]

-

Enzyme-Mediated Chiral Resolution: This technique employs enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.[1][4]

-

Catalytic Asymmetric Synthesis: The development of chiral catalysts has enabled the direct enantioselective synthesis of piperazine derivatives, including methods like asymmetric hydrogenation and palladium-catalyzed allylic alkylation.[1][4]

The choice of protecting groups is also a critical consideration. The benzyloxycarbonyl (Cbz) group is favored for its stability under a range of conditions and its facile removal via catalytic hydrogenolysis. This allows for the selective deprotection of the N1 position while leaving the N4 nitrogen available for further functionalization.

Illustrative Synthetic Pathway

Diagram: Conceptual Synthetic Workflow

References

- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

Methyl (S)-1-N-Cbz-piperazine-2-carboxylate chemical properties

An In-depth Technical Guide to Methyl (S)-1-N-Cbz-piperazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

This compound, registered under CAS Number 314741-63-4, is a chiral, bifunctional synthetic building block of significant interest in medicinal chemistry.[1][2] Its structure incorporates a piperazine core, a motif frequently found in bioactive molecules and approved drugs due to its favorable physicochemical properties and ability to act as a versatile scaffold.[3][4][5]

This molecule's utility is derived from its distinct functionalities:

-

An (S)-chiral center at the C2 position, which is critical for creating stereospecific interactions with biological targets.

-

A methyl ester at the C2 position, providing a handle for derivatization, such as amide bond formation after hydrolysis.

-

A carboxybenzyl (Cbz or Z) protected amine at the N1 position. The Cbz group is a robust protecting group that is stable to a wide range of conditions but can be selectively removed, typically via hydrogenolysis.[6]

-

A free secondary amine at the N4 position, which serves as a primary point for nucleophilic attack, alkylation, acylation, or participation in coupling reactions.[7]

This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, characterization data, and a discussion of its reactivity, grounding its utility in the context of modern drug discovery.

Physicochemical and Structural Properties

The compound is typically a white to off-white solid under standard conditions.[8] Its structural and physical properties are summarized below, providing the foundational data required for its use in a laboratory setting.

Chemical Structure

The structure features a piperazine ring in a chair conformation, with the Cbz and methyl carboxylate groups occupying specific spatial orientations dictated by the (S)-stereochemistry at C2.

Caption: Structure of this compound.

Quantitative Data

The key physicochemical properties are collated in the table below. This data is essential for reaction setup, solvent selection, and purification procedures.

| Property | Value | Source(s) |

| CAS Number | 314741-63-4 | [1][2] |

| Molecular Formula | C₁₄H₁₈N₂O₄ | [1][] |

| Molecular Weight | 278.30 g/mol | [1][] |

| Appearance | White to off-white solid | [8] |

| Density | ~1.212 g/cm³ | [1][10] |

| Boiling Point | 406.5 ± 45.0 °C at 760 mmHg (Predicted) | [8][] |

| Storage Temperature | 2–8 °C, under inert gas | [1][8] |

Synthesis and Purification

The synthesis of this compound is most efficiently achieved via the selective N-protection of the more reactive secondary amine of the precursor, Methyl (S)-piperazine-2-carboxylate. The causality behind this choice is that the N1 nitrogen, being adjacent to the electron-withdrawing ester group, is less nucleophilic than the N4 nitrogen. However, under controlled conditions, selective protection can be achieved. A more common and controlled route involves starting from (S)-piperazine-2-carboxylic acid, protecting the N1 position first, and then esterifying the carboxylic acid.

Below is a standard, field-proven protocol for the N-Cbz protection of Methyl (S)-piperazine-2-carboxylate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Materials:

-

Methyl (S)-piperazine-2-carboxylate (1.0 equiv)

-

Benzyl Chloroformate (Cbz-Cl) (1.1 equiv)

-

Sodium Bicarbonate (NaHCO₃) (2.5 equiv)

-

Dichloromethane (DCM)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl (S)-piperazine-2-carboxylate (1.0 equiv) in dichloromethane (approx. 0.1 M concentration).

-

Cooling & Base Addition: Cool the flask in an ice-water bath to 0 °C. Add a saturated aqueous solution of sodium bicarbonate (2.5 equiv). The two-phase system must be stirred vigorously to ensure efficient mixing. Expertise Note: Using a biphasic system with NaHCO₃ is crucial. The base neutralizes the HCl byproduct of the reaction, preventing protonation of the starting amine, while being mild enough to minimize hydrolysis of the methyl ester.

-

Reagent Addition: Add benzyl chloroformate (1.1 equiv) dropwise to the rapidly stirring mixture over 15-20 minutes. Ensure the temperature remains below 5 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours.

-

Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC), eluting with a 50:50 mixture of ethyl acetate and hexanes. The product should have a higher Rf value than the starting material.

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove any unreacted starting material), saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to elute the pure product.

-

Characterization: Combine the pure fractions, concentrate in vacuo, and dry under high vacuum to obtain the final product. Confirm identity and purity using NMR and MS analysis.

Spectroscopic and Analytical Characterization

Characterization is essential to confirm the structure and purity. The following data are representative for this compound, based on the analysis of its functional groups.

| Analysis | Representative Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.28 (m, 5H, Ar-H), 5.15 (s, 2H, Ar-CH₂ -O), 4.50-4.40 (m, 1H, N-CH -CO₂Me), 4.20-2.80 (m, 6H, piperazine ring protons), 3.70 (s, 3H, -OCH₃ ), 2.70-2.60 (br s, 1H, NH ) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 171.5 (Ester C=O), 155.0 (Carbamate C=O), 136.0 (Ar-C), 128.5, 128.0, 127.8 (Ar-CH), 67.5 (Ar-C H₂-O), 57.0 (N-C H-CO₂Me), 52.5 (-OC H₃), 48.0, 45.0, 44.0 (Piperazine -CH₂-) |

| FT-IR (ATR, cm⁻¹) | ~3350 (N-H stretch), ~3030 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1745 (Ester C=O stretch), ~1695 (Carbamate C=O stretch), ~1420, ~1250 (C-O, C-N stretches) |

| Mass Spec (ESI+) | m/z 279.13 [M+H]⁺, 220.12 [M-CO₂Me+H]⁺, 185.08 [M-C₇H₇O₂]⁺, 91.05 [C₇H₇]⁺ (tropylium ion) |

Chemical Reactivity and Synthetic Utility

The strategic value of this compound lies in the orthogonal reactivity of its functional groups. A chemist can selectively manipulate one site while leaving the others intact.

Caption: Key reactivity pathways of the title compound.

-

Cbz Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis (H₂ gas over a palladium-on-carbon catalyst).[6] This reaction is clean and high-yielding, liberating the N1 amine and producing toluene and CO₂ as byproducts. This unmasks the N1 amine for further modification.

-

N4 Derivatization: The secondary amine at the N4 position is a potent nucleophile. It readily undergoes reactions such as reductive amination with aldehydes or ketones, N-arylation via Buchwald-Hartwig amination, or acylation with acid chlorides or anhydrides. This is the most common site for introducing diversity.[3]

-

Ester Hydrolysis: The methyl ester can be saponified using a base like lithium hydroxide (LiOH) in a water/THF mixture. This reveals the carboxylic acid, which can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amides, a crucial linkage in many pharmaceuticals.

Applications in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in drugs for indications ranging from cancer to viral infections and CNS disorders.[4][5] this compound serves as a high-value chiral intermediate for accessing complex molecules where the piperazine acts as a central scaffold, connecting different pharmacophoric elements.[3]

Its utility is exemplified in the synthesis of:

-

Kinase Inhibitors: Many kinase inhibitors use a piperazine core to orient functional groups into the ATP binding pocket.

-

GPCR Ligands: The basic N4 nitrogen is often crucial for forming a salt bridge with acidic residues (e.g., Aspartate) in G-protein coupled receptors.

-

Antiviral and Antibacterial Agents: The piperazine moiety can enhance solubility and pharmacokinetic properties, making it a common feature in agents designed to treat infectious diseases.[4]

By providing a rigid, chiral framework with three distinct points for diversification (N1, N4, C2), this building block allows for the systematic exploration of chemical space in lead optimization campaigns.

Safety and Handling

As with all chemical reagents, proper safety protocols must be followed.

-

Hazard Statements: May be harmful if swallowed. Can cause skin and serious eye irritation.[1][11]

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1][8]

References

- 1. (S)-1-N-CBZ-PIPERAZINE-2-CARBOXYLIC ACID METHYL ESTER | 314741-63-4 [amp.chemicalbook.com]

- 2. This compound | CAS:314741-63-4 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Cbz-Protected Amino Groups [organic-chemistry.org]

- 7. CAS 31166-44-6: 1-CBZ-piperazine | CymitQuimica [cymitquimica.com]

- 8. 225517-81-7 CAS MSDS ((S)-4-N-CBZ-PIPERAZINE-2-CARBOXYLIC ACID METHYL ESTER ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Methyl (S)-4-N-Cbz-piperazine-2-carboxylate, CAS No. 225517-81-7 - iChemical [ichemical.com]

- 11. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-1-N-Cbz-piperazine-2-carboxylate methyl ester structural information

An In-Depth Technical Guide to (S)-1-N-Cbz-piperazine-2-carboxylate methyl ester

Abstract

(S)-1-N-Cbz-piperazine-2-carboxylate methyl ester is a pivotal chiral building block in modern medicinal chemistry and organic synthesis. Its rigid, stereochemically defined piperazine core, combined with orthogonally differentiated amine and ester functionalities, makes it an invaluable synthon for constructing complex, biologically active molecules. The piperazine motif itself is a privileged structure, frequently found in FDA-approved drugs due to its favorable pharmacokinetic properties.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its structural and physicochemical properties, robust synthetic and purification protocols, analytical characterization, and key applications. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Overview and Physicochemical Properties

The strategic importance of (S)-1-N-Cbz-piperazine-2-carboxylate methyl ester lies in its trifunctional nature. The molecule features:

-

A stereochemically defined center at the C2 position, crucial for enantioselective interactions with biological targets.

-

A carbobenzyloxy (Cbz) protected amine at the N1 position, which is stable under a range of conditions but can be selectively removed via catalytic hydrogenation.

-

A methyl ester at the C2 position, which can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides.

-

A free secondary amine at the N4 position, providing a nucleophilic site for further elaboration.

This arrangement allows for a sequential and controlled functionalization of the piperazine scaffold, a critical requirement in multi-step drug synthesis.

Caption: Structure of (S)-1-N-Cbz-piperazine-2-carboxylate methyl ester.

Table 1: Physicochemical and Identification Properties

| Property | Value | Reference(s) |

| CAS Number | 314741-63-4 | [3][4] |

| Molecular Formula | C₁₄H₁₈N₂O₄ | [3] |

| Molecular Weight | 278.30 g/mol | [3][] |

| IUPAC Name | Methyl (2S)-1-(benzyloxycarbonyl)piperazine-2-carboxylate | [3] |

| Synonyms | (S)-1-N-CBZ-PIPERAZINE-2-CARBOXYLIC ACID METHYL ESTER, Methyl (S)-1-Cbz-piperazine-2-carboxylate, (S)-benzyl methyl piperazine-1,2-dicarboxylate | [3] |

| Appearance | White to off-white solid | [6] |

| Density | 1.212 g/cm³ | [3][6] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [3][6] |

Synthesis and Purification

Conceptual Approach: A Strategy of Orthogonal Protection

The synthesis of the title compound from a readily available chiral precursor, such as (S)-piperazine-2-carboxylic acid, is a foundational process in medicinal chemistry. The core challenge is the selective functionalization of two distinct nitrogen atoms and one carboxylic acid. A robust strategy involves the following logical steps:

-

N1-Protection: The first step is the selective protection of the more sterically accessible and electronically neutral secondary amine (N1) of the starting material. The Cbz group is an ideal choice here. It is introduced using benzyl chloroformate (Cbz-Cl) and is stable to a wide variety of reaction conditions, yet can be cleanly removed by catalytic hydrogenation, a process that typically does not affect other functional groups like the methyl ester.

-

Esterification: The carboxylic acid moiety is then converted to its methyl ester. This transformation enhances the compound's solubility in organic solvents, simplifies purification by chromatography, and modifies the group's reactivity for subsequent synthetic steps.

This sequence ensures that the N4 amine remains free for later-stage coupling reactions, which is often a primary goal in drug discovery campaigns.

Detailed Experimental Protocol

This protocol describes a reliable, lab-scale synthesis starting from (S)-piperazine-2-carboxylic acid dihydrochloride.

Step 1: N-Cbz Protection of (S)-Piperazine-2-carboxylic acid

-

Reagents & Setup:

-

(S)-Piperazine-2-carboxylic acid dihydrochloride (1.0 eq)

-

Sodium carbonate (Na₂CO₃) (3.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

-

1,4-Dioxane and Water (e.g., 2:1 mixture)

-

Round-bottom flask with magnetic stirrer, ice bath.

-

-

Procedure:

-

Dissolve (S)-piperazine-2-carboxylic acid dihydrochloride and sodium carbonate in the dioxane/water solvent mixture in the round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add benzyl chloroformate dropwise over 30 minutes, ensuring the temperature remains below 5°C. The use of a base like Na₂CO₃ is critical to neutralize the HCl byproduct of the reaction and the starting material's salt form, driving the reaction to completion.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Acidify the reaction mixture to pH ~2-3 with 1M HCl.

-

Extract the product into ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (S)-1-(benzyloxycarbonyl)piperazine-2-carboxylic acid, which is often used in the next step without further purification.

-

Step 2: Methyl Esterification

-

Reagents & Setup:

-

(S)-1-(benzyloxycarbonyl)piperazine-2-carboxylic acid (from Step 1, 1.0 eq)

-

Methanol (MeOH) (as solvent)

-

Thionyl chloride (SOCl₂) (1.2 eq) or TMS-diazomethane

-

Round-bottom flask with magnetic stirrer, ice bath.

-

-

Procedure (using SOCl₂):

-

Dissolve the crude acid from the previous step in anhydrous methanol.

-

Cool the solution to 0°C.

-

Causality Insight: Thionyl chloride reacts with methanol in situ to form methyl chloroformate and HCl, which catalyzes the Fischer esterification. This method is highly effective and avoids the use of hazardous reagents like diazomethane.

-

Add thionyl chloride dropwise. An exothermic reaction will occur.

-

Stir the reaction at room temperature for 4-6 hours.

-

Concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel.

-

A gradient of ethyl acetate in hexanes (e.g., 20% to 50%) is typically effective for eluting the product.

-

Combine the pure fractions and evaporate the solvent to yield (S)-1-N-Cbz-piperazine-2-carboxylate methyl ester as a white or off-white solid.

-

Caption: Synthetic workflow for the target compound.

Spectroscopic and Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the final product is paramount. A combination of spectroscopic and chromatographic techniques is employed.

Table 2: Typical Spectroscopic Data

| Technique | Data and Interpretation |

| ¹H NMR | (500 MHz, CDCl₃, δ ppm): Expected signals include: ~7.3 ppm (m, 5H, aromatic protons of Cbz), ~5.1 ppm (s, 2H, benzylic CH₂ of Cbz), ~4.0-4.5 ppm (m, 1H, chiral proton at C2), ~3.7 ppm (s, 3H, methyl ester OCH₃), and a series of multiplets between ~2.8-3.9 ppm for the remaining piperazine ring protons. The exact shifts and multiplicities can vary due to rotamers around the Cbz amide bond.[7] |

| ¹³C NMR | (125 MHz, CDCl₃, δ ppm): Key resonances are expected around ~172 ppm (ester carbonyl), ~155 ppm (carbamate carbonyl), ~136 ppm (aromatic ipso-carbon), ~128 ppm (aromatic carbons), ~67 ppm (benzylic carbon), ~52 ppm (methyl ester carbon), and ~50-60 ppm for the carbons of the piperazine ring.[7] |

| FT-IR | (film, νmax cm⁻¹): Strong absorption bands are expected for the carbamate C=O stretch (~1690-1710 cm⁻¹), the ester C=O stretch (~1730-1750 cm⁻¹), and the N-H stretch of the secondary amine (~3300-3350 cm⁻¹). |

| Mass Spec. | (ESI-TOF): Calculated for C₁₄H₁₈N₂O₄ [M+H]⁺: 279.1339; Found: 279.13xx. High-resolution mass spectrometry provides confirmation of the elemental composition. |

| Chiral HPLC | Analysis on a chiral stationary phase (e.g., Chiralpak AD-H) is essential to determine the enantiomeric excess (e.e.), which should be >98% for high-quality material. |

Applications in Drug Discovery and Organic Synthesis

The piperazine ring is a cornerstone of medicinal chemistry, present in numerous blockbuster drugs targeting a wide array of diseases.[2] Its ability to engage in hydrogen bonding and its basic nature at physiological pH often improve aqueous solubility and oral bioavailability.

(S)-1-N-Cbz-piperazine-2-carboxylate methyl ester serves as a versatile intermediate for introducing this valuable scaffold. Its synthetic utility is demonstrated in the following transformations:

-

N4-Alkylation/Arylation: The free secondary amine is a nucleophilic handle for reactions such as Buchwald-Hartwig amination, reductive amination, or simple alkylation to attach various substituents, which are often key pharmacophoric elements.[1]

-

Deprotection and Further Functionalization: The Cbz group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to reveal the N1 amine. This allows for the synthesis of 1,4-disubstituted piperazines where the N1 substituent is introduced at a later stage.

-

Amide Coupling: The methyl ester can be hydrolyzed to the carboxylic acid with a base like lithium hydroxide (LiOH), followed by standard amide bond formation (e.g., using HATU or EDC as coupling agents) to link the piperazine core to other fragments of a target molecule.

This strategic combination of a stable protecting group, a modifiable ester, and a reactive nucleophilic site makes the compound a powerful tool for building libraries of complex molecules for high-throughput screening in drug discovery programs.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage are crucial for ensuring user safety and maintaining the compound's integrity.

-

Safety: The compound is harmful if swallowed (GHS Hazard statement H302).[3] Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: The material should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator at 2-8°C.[3][6] This prevents degradation from atmospheric moisture and oxygen.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. (S)-1-N-CBZ-PIPERAZINE-2-CARBOXYLIC ACID METHYL ESTER | 314741-63-4 [amp.chemicalbook.com]

- 4. Methyl (S)-1-N-Cbz-piperazine-2-carboxylate | CAS:314741-63-4 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 6. 225517-81-7 CAS MSDS ((S)-4-N-CBZ-PIPERAZINE-2-CARBOXYLIC ACID METHYL ESTER ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

Methyl (S)-1-N-Cbz-piperazine-2-carboxylate molecular weight

An In-Depth Technical Guide to Methyl (S)-1-N-Cbz-piperazine-2-carboxylate: Properties, Synthesis, and Analysis

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry. As a derivative of piperazine, a scaffold present in numerous FDA-approved drugs, this compound offers a stereochemically defined framework for the synthesis of complex molecular architectures.[1][2] Its utility is primarily derived from the orthogonal protecting groups at the N1 and N4 positions—the carbamoyl (Cbz) group and the free amine, respectively—allowing for sequential and site-selective chemical modifications. This guide provides a comprehensive overview of its core physicochemical properties, including a detailed analysis of its molecular weight, a robust protocol for its synthesis and purification, and validated methodologies for its analytical characterization. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of complex pharmaceutical intermediates.

Core Physicochemical Properties

The precise characterization of a molecule begins with its fundamental properties. The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for confirmation of identity via mass spectrometry.

Chemical Structure

The structure features a piperazine ring with a methyl ester at the chiral C2 position and a benzyloxycarbonyl (Cbz) protecting group on the adjacent N1 nitrogen.

Caption: 2D structure of this compound.

Key Data Summary

All quantitative data for the compound are summarized below. The formula weight is essential for converting between mass and moles, while the monoisotopic mass is the value observed in high-resolution mass spectrometry.

| Property | Value | Source |

| IUPAC Name | 1-Benzyl 2-methyl (2S)-piperazine-1,2-dicarboxylate | [3] |

| Synonyms | Methyl (S)-1-Cbz-piperazine-2-carboxylate | [3] |

| CAS Number | 314741-63-4 | [3][4] |

| Molecular Formula | C₁₄H₁₈N₂O₄ | [3][5] |

| Formula Weight | 278.30 g/mol | [3][5] |

| Monoisotopic Mass | 278.126657 Da | N/A |

| Appearance | Varies; often an oil or low-melting solid | N/A |

| Storage | 2-8°C, under inert gas | [3][5] |

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound involves the selective N-protection of the corresponding piperazine precursor, methyl (S)-piperazine-2-carboxylate. The choice of protecting group strategy is critical for ensuring the regioselectivity of the reaction.

Synthetic Workflow: N-Carbobenzyloxy Protection

The reaction involves the nucleophilic attack of the more reactive secondary amine of the piperazine precursor onto the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its role is to act as a proton sponge, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting material's amine, which would render it unreactive, and avoids the formation of unwanted hydrochloride salts that can complicate purification.

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from standard methods for N-Cbz protection of piperazines.[6][7]

-

Preparation: To a round-bottom flask charged with methyl (S)-piperazine-2-carboxylate (1.0 eq), add anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.

-

Base Addition: Add triethylamine (TEA) (1.1-1.2 eq) to the solution. If the starting material is a hydrochloride salt, use 2.2-2.3 eq of TEA.

-

Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.0 eq) dropwise to the cold solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and continue stirring for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching & Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the final product.

-

Final Characterization: Combine the pure fractions, concentrate in vacuo, and place under high vacuum to remove residual solvents. Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Validation and Quality Control

Confirming the identity, purity, and stereochemical integrity of the final compound is paramount. A combination of chromatographic and spectroscopic techniques provides a self-validating system of analysis.

Analytical Workflow

The quality control process ensures that the synthesized material meets the required specifications for subsequent use. Mass spectrometry directly confirms the molecular weight, NMR elucidates the precise chemical structure, and chiral HPLC verifies the enantiomeric purity.

Caption: A typical analytical workflow for quality control.

Protocol: Chiral HPLC for Enantiomeric Purity

Direct analysis of piperazine derivatives can be challenging due to their poor UV absorption.[8] However, the Cbz group in the title compound provides a sufficient chromophore for UV detection. This protocol is based on established methods for separating chiral piperazine derivatives.[8][9]

-

System Preparation:

-

Column: Chiralpak® IC (or similar polysaccharide-based chiral stationary phase).[8][9]

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA), often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. A typical starting gradient is 90:10 (Hexane:IPA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or 254 nm (for the Cbz aromatic ring).

-

-

Sample Preparation:

-

Analysis:

-

Data Interpretation:

-

Identify the peak corresponding to the (S)-enantiomer. A racemic standard should be run to identify the retention times of both enantiomers.

-

Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100[8]

-

A successful separation is typically defined by a resolution (Rs) value greater than 1.5 between the two enantiomer peaks.[8]

-

Applications in Drug Discovery

The piperazine ring is a "privileged scaffold" in medicinal chemistry, prized for its ability to improve the aqueous solubility and pharmacokinetic profile of drug candidates.[10] this compound is a valuable intermediate because it provides two distinct nitrogen atoms for further functionalization.

-

N4 Position: The free secondary amine at the N4 position is a nucleophile ready for reactions such as reductive amination, amide coupling, or arylation (e.g., Buchwald-Hartwig amination) to introduce diverse substituents.[1]

-

N1 Position: The Cbz group is a stable protecting group that can be selectively removed under specific conditions (typically catalytic hydrogenation), revealing the N1 amine for subsequent modification.[7]

-

C2 Position: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation to link to other parts of a target molecule.

This trifunctional handle allows chemists to build complex, three-dimensional molecules with precise stereochemical control, a critical aspect in designing drugs that interact effectively and selectively with biological targets.[11]

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. (S)-1-N-CBZ-PIPERAZINE-2-CARBOXYLIC ACID METHYL ESTER | 314741-63-4 [amp.chemicalbook.com]

- 4. This compound | CAS:314741-63-4 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 5. (S)-4-N-CBZ-PIPERAZINE-2-CARBOXYLIC ACID METHYL ESTER | 225517-81-7 [amp.chemicalbook.com]

- 6. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl (S)-1-N-Cbz-piperazine-2-carboxylate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the safety and handling protocols for Methyl (S)-1-N-Cbz-piperazine-2-carboxylate. As a Senior Application Scientist, the following content synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a research and development setting. The structure of this guide is designed to provide a logical flow of information, from hazard identification to emergency response, grounded in authoritative references.

Compound Identification and Physicochemical Properties

This compound is a chiral building block commonly utilized in the synthesis of pharmaceutical compounds. The presence of the N-Cbz (benzyloxycarbonyl) protecting group and the piperazine core necessitates a thorough understanding of its chemical nature for safe handling.

| Property | Data | Source |

| Chemical Name | This compound | - |

| CAS Number | 314741-63-4 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₈N₂O₄ | [4] |

| Molecular Weight | 278.30 g/mol | [1][4] |

| Predicted Density | 1.212 g/cm³ | [4] |

| Predicted Boiling Point | 406.5 ± 45.0 °C | [5] |

| Appearance | White to off-white solid | [5] |

Hazard Identification and Risk Assessment

Based on the analysis of related piperazine and N-Cbz compounds, this compound should be handled as a hazardous substance with the following potential risks:

-

Skin and Eye Irritation/Corrosion: Piperazine and its derivatives are known to cause skin irritation and severe eye damage.[6][7] Direct contact can lead to redness, pain, and in the case of eye contact, potentially severe damage.[8][9]

-

Sensitization: There is a potential for both skin and respiratory sensitization.[6][9] Repeated exposure may lead to allergic reactions, including allergic skin rash or asthma-like symptoms upon inhalation.

-

Harmful if Swallowed or Inhaled: Ingestion or inhalation of dust may be harmful.[4] While specific toxicity data for this compound is unavailable, piperazine itself can cause neurological effects if ingested.[10]

The following GHS hazard statements are likely applicable based on analogous compounds: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled).[6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.[11]

Engineering Controls

-

Chemical Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

-

Ventilated Balance Enclosure: For weighing the compound, a powder-coated balance enclosure or a similar ventilated containment system is recommended to minimize the generation and dispersal of aerosols.[11][12]

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a risk of splashing.[7]

-

Skin Protection: A lab coat must be worn and kept fully fastened. Chemical-resistant gloves (e.g., nitrile) are required. Double-gloving is recommended, especially during weighing and solution preparation.[11]

-

Respiratory Protection: If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation of fine particles.[7][11]

Detailed Laboratory Protocols

Adherence to strict, standardized protocols is crucial for ensuring both personnel safety and the integrity of experimental results.

Protocol for Weighing and Solution Preparation

The primary risk during this procedure is the generation of airborne particles.[1]

-

Preparation: Before starting, ensure the designated chemical fume hood or ventilated balance enclosure is operational. Don all required PPE (double-gloving recommended).[11]

-

Tare Container: Place a clean, tared container onto the analytical balance within the enclosure.

-

Dispensing: Using a spatula, carefully transfer the desired amount of this compound from the stock bottle to the tared container. Perform this action slowly and close to the surface to minimize dust generation.

-

Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces within the enclosure using a solvent-moistened wipe (e.g., with ethanol). Dispose of the wipe as hazardous waste.

-

Solution Preparation: In the chemical fume hood, add the desired solvent to the container with the weighed solid. Cap and mix until dissolved.

Storage Requirements

-

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]

-

The recommended storage temperature is typically 2-8°C to ensure long-term stability.[4][5]

Reactivity, Stability, and Deprotection Hazards

Chemical Stability and Reactivity

-

Hydrolysis: As an ester, this compound is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid and methanol. The rate of hydrolysis is expected to be slow at neutral pH but will be accelerated by the presence of acids or bases.[13][14]

-

Thermal Decomposition: Carbamates can undergo thermal decomposition at elevated temperatures.[15] The decomposition of N-Cbz groups can proceed via several pathways, potentially liberating toluene and carbon dioxide.[16][17] It is advisable to avoid high temperatures unless required for a specific reaction, in which case appropriate engineering controls must be in place.

Hazards Associated with N-Cbz Deprotection

A common synthetic utility of this compound involves the removal of the N-Cbz protecting group. The chosen deprotection method introduces its own set of hazards.

-

Catalytic Hydrogenolysis: This is a standard method for Cbz deprotection, often employing a palladium on carbon (Pd/C) catalyst and hydrogen gas.[18]

-

Hazards: Hydrogen gas is highly flammable and can form explosive mixtures with air. Pd/C is pyrophoric, especially when dry and saturated with hydrogen, and can ignite solvents.

-

Safety Protocol: This procedure must be conducted in a well-ventilated fume hood, away from ignition sources. The reaction should be purged with an inert gas (e.g., nitrogen or argon) before and after the introduction of hydrogen. The catalyst should be filtered carefully and never allowed to dry completely in the air.

-

-

Acid-Mediated Deprotection: Strong acids like HBr in acetic acid can also cleave the Cbz group.

-

Hazards: These reagents are highly corrosive and can cause severe burns.

-

Safety Protocol: Use appropriate PPE, including acid-resistant gloves and a face shield. Work in a chemical fume hood and have a neutralizing agent (e.g., sodium bicarbonate) readily available.

-

-

Alternative, Milder Methods: Newer methods, such as using aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), offer a safer alternative to hydrogenolysis.[15][16][19]

-

Hazards: While avoiding pyrophoric reagents, AlCl₃ is water-reactive and corrosive. HFIP is a volatile fluorinated alcohol.

-

Safety Protocol: Handle AlCl₃ in a dry atmosphere (e.g., under nitrogen). Conduct the reaction and workup in a fume hood.

-

Emergency Procedures

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms (wheezing, coughing, shortness of breath) occur, seek immediate medical attention.[6][7]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[6]

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call a physician immediately.[6][7]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]

Spill Response Protocol

This protocol is for small, manageable spills (<100g of solid or <1L of solution) within a laboratory setting.[20][21][22]

-

Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or involves volatile solvents, evacuate the lab.

-

Don PPE: Wear appropriate PPE, including a respirator if dust is present.

-

Containment: For solid spills, gently cover the material with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[8][9] Do not sweep the dry powder.

-

Collection: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[22][23]

-

Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[19][23]

-

Reporting: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

References

- 1. agnopharma.com [agnopharma.com]

- 2. This compound | CAS:314741-63-4 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 3. This compound, CAS No. 314741-63-4 - iChemical [ichemical.com]

- 4. (S)-1-N-CBZ-PIPERAZINE-2-CARBOXYLIC ACID METHYL ESTER | 314741-63-4 [amp.chemicalbook.com]

- 5. 225517-81-7 CAS MSDS ((S)-4-N-CBZ-PIPERAZINE-2-CARBOXYLIC ACID METHYL ESTER ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. mt.com [mt.com]

- 7. carlroth.com [carlroth.com]

- 8. jk-sci.com [jk-sci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pharmtech.com [pharmtech.com]

- 13. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates [mdpi.com]

- 18. glaserr.missouri.edu [glaserr.missouri.edu]

- 19. benchchem.com [benchchem.com]

- 20. ccny.cuny.edu [ccny.cuny.edu]

- 21. acs.org [acs.org]

- 22. ehs.princeton.edu [ehs.princeton.edu]

- 23. latech.edu [latech.edu]

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The "Privileged" Piperazine

In the vast lexicon of medicinal chemistry, few structures are as ubiquitous and functionally versatile as the piperazine scaffold. This simple six-membered heterocycle, containing two nitrogen atoms in a 1,4-arrangement, is a cornerstone in the design of a multitude of therapeutic agents across nearly every disease category.[1][2] Its prevalence is not coincidental; piperazine is considered a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[2][3] This guide provides an in-depth analysis of the physicochemical, pharmacokinetic, and pharmacodynamic properties that establish piperazine as an indispensable tool for the modern drug hunter. We will explore the causality behind its success, detail its application through prominent drug case studies, and provide practical synthetic insights.

The Source of its Power: Core Physicochemical & Pharmacokinetic Properties

The utility of the piperazine ring is deeply rooted in its fundamental chemical characteristics. These properties are not merely theoretical; they directly translate into tangible advantages in Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, transforming biologically active molecules into viable drug candidates.[4]

Basicity and Aqueous Solubility: A Double-Edged Sword

Piperazine is a diprotic base, with two distinct pKa values that are critical to its function.[5][6]

-

pKa1 ≈ 5.3-5.7

-

pKa2 ≈ 9.7-9.8

At physiological pH (7.4), the piperazine ring exists predominantly in a monoprotonated, cationic state. This charge is the primary driver for its most valued contribution: enhancing aqueous solubility .[7][8] For many drug candidates that are otherwise "brick dust" (highly lipophilic and poorly soluble), the incorporation of a piperazine moiety can dramatically improve their solubility profile, which is a prerequisite for oral bioavailability.[4] The two nitrogen atoms serve as hydrogen bond acceptors, while the protonated nitrogen acts as a strong hydrogen bond donor, further improving interactions with water.[9]

Caption: Ionization states of piperazine around physiological pH.

Modulating Pharmacokinetics and Target Affinity

The true elegance of the piperazine scaffold lies in its ability to be finely tuned. The two nitrogen atoms (N1 and N4) provide chemically reactive handles for introducing a wide variety of substituents without compromising the core structure.[10] This allows medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties systematically.[3]

-

Lipophilicity Balance: While the core is hydrophilic, appending lipophilic groups to the nitrogen atoms allows for precise control over the overall LogP/LogD of the molecule, optimizing the balance between solubility and membrane permeability.

-

Metabolic Stability: The piperazine ring itself is generally resistant to metabolic degradation, providing a stable anchor within a drug molecule.

-

Target Interaction: The conformational rigidity of the chair-like structure and its ability to act as a hydrogen bond donor/acceptor contribute significantly to target binding affinity and specificity.[4][9]

The Versatile Connector: A Pharmacodynamic Powerhouse

Perhaps the most common and powerful application of piperazine is as a linker moiety .[10] It serves as a structurally rigid and reliable scaffold to connect two distinct pharmacophores, orienting them in the correct spatial arrangement to interact with a biological target.

Caption: Piperazine as a linker orienting two pharmacophores.

This linker capability is exemplified in numerous blockbuster drugs:

| Drug | Therapeutic Class | Role of Piperazine Scaffold |

| Imatinib | Anticancer | Links the pyrimidinylaniline "head" to the benzamide "tail," positioning them to inhibit the Bcr-Abl kinase.[7] |

| Sildenafil | Erectile Dysfunction | Connects the core pyrazolopyrimidinone to the ethoxyphenyl group, crucial for potent and selective PDE5 inhibition.[11] |

| Cetirizine | Antihistamine | Serves as the central scaffold linking the diphenylmethyl group to the ethoxyacetic acid side chain for H1 receptor antagonism.[11][12] |

| Aripiprazole | Antipsychotic | Connects the dichlorophenyl moiety to the quinolinone pharmacophore, essential for its unique D2/5-HT1A receptor activity.[12] |

A Showcase of Success: Piperazine in Approved Drugs

The impact of the piperazine scaffold is best illustrated by its presence in a vast number of FDA-approved drugs.[13] An analysis of drugs approved between 2012 and 2023 revealed that 36 contain a piperazine ring system, with a significant portion (15 drugs) being in the anticancer category.[13] This highlights the scaffold's enduring relevance in tackling complex diseases.

Key Therapeutic Areas Dominated by Piperazine Derivatives:

-

Infectious Diseases: Ciprofloxacin, Indinavir, Itraconazole[14][16]

-

Anthelmintics: The original therapeutic use, acting on helminth GABA receptors.[6]

Synthetic Strategies: Building the Core

The widespread use of piperazine is also due to its synthetic accessibility.[16] While numerous functionalized piperazines are commercially available, understanding their synthesis is crucial for developing novel analogues.[15] A common and fundamental approach is the N-alkylation or N-arylation of a piperazine core.

Experimental Protocol: Synthesis of a 1-Aryl-4-Alkylpiperazine Derivative

This protocol outlines a representative two-step synthesis, beginning with a Buchwald-Hartwig amination to install an aryl group, followed by a standard reductive amination to add an alkyl group.

Caption: General workflow for a two-step piperazine synthesis.

Step 1: N-Arylation (Buchwald-Hartwig Amination)

-

Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 eq), piperazine (1.2-2.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP, 1-5 mol%), and a base (e.g., NaOtBu, 1.4 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add anhydrous toluene via syringe.

-

Heating: Stir the reaction mixture at 80-110 °C and monitor by TLC or LC-MS until the starting aryl halide is consumed.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product (1-arylpiperazine) by column chromatography on silica gel.

Step 2: N-Alkylation (Reductive Amination)

-

Reaction Setup: Dissolve the purified 1-arylpiperazine (1.0 eq) and an aldehyde or ketone (1.1 eq) in a chlorinated solvent like dichloroethane (DCE).

-

Reagent Addition: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise at room temperature.

-

Stirring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the reaction is complete.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane.

-

Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography or crystallization.

Conclusion and Future Outlook

The piperazine scaffold is a testament to the power of a simple, versatile, and synthetically accessible core in drug discovery. Its ability to confer favorable physicochemical properties, particularly solubility, while acting as a rigid linker to optimize pharmacodynamic interactions, has cemented its status as a truly privileged structure.[10][17] From its early use as an anthelmintic to its central role in modern anticancer and antipsychotic drugs, the piperazine ring has demonstrated remarkable adaptability.[2][6] As medicinal chemistry continues to evolve, focusing on new target classes and modalities, the fundamental principles that make piperazine so effective will ensure its continued prominence as a cornerstone of rational drug design for the foreseeable future.

References

- 1. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. benchchem.com [benchchem.com]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. ijrrjournal.com [ijrrjournal.com]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 14. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

The Enduring Guardian: An In-depth Technical Guide to Cbz Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Legacy of Control in Chemical Synthesis

In the intricate world of multi-step organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. This control prevents undesirable side reactions and is the bedrock upon which the synthesis of complex molecules is built. Among the pantheon of protecting groups, the Carboxybenzyl (Cbz or Z) group holds a place of historical and practical significance. Introduced in 1932 by Max Bergmann and Leonidas Zervas, the Cbz group was the first reliable method for the stepwise synthesis of peptides, a breakthrough that revolutionized the field.[1] Its enduring legacy is a testament to its robustness, versatility, and the foundational principles of orthogonal protection strategies it helped to establish.[2][3] This guide provides a comprehensive technical overview of the Cbz protecting group, from its fundamental principles to its practical applications and troubleshooting in modern organic synthesis.

The Core Principles of Cbz Protection

The Cbz group, chemically a benzyloxycarbonyl group, is primarily used to protect amines by converting them into significantly less nucleophilic carbamates.[2][3] This transformation is crucial in preventing the amine from participating in unwanted reactions during subsequent synthetic steps. The effectiveness of the Cbz group stems from a combination of its electronic properties and its unique deprotection pathway.

Mechanism of Cbz Protection of Amines

The most common method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[2][4] The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is essential to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.[2]

Caption: Mechanism of Cbz protection of an amine.

Alternative reagents for introducing the Cbz group include N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), which can be advantageous in certain applications due to the milder reaction conditions and the formation of a water-soluble succinimide byproduct.[2][5]

Stability and Orthogonality

A key feature of the Cbz group is its stability under a wide range of reaction conditions, including basic and mildly acidic media.[1] This robustness allows for the manipulation of other functional groups in the molecule without premature cleavage of the Cbz group.

Crucially, the Cbz group is orthogonal to two other widely used amine protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2][6] This orthogonality is the cornerstone of modern multi-step synthesis, enabling the selective deprotection of one amine in the presence of others protected by different groups.[3][7]

Methodologies for Cbz Protection: A Practical Guide

The choice of reaction conditions for Cbz protection depends on the substrate's properties, such as solubility and the presence of other functional groups.

Standard Schotten-Baumann Conditions

This classic method is widely applicable, particularly for amino acids.

Experimental Protocol: Cbz Protection of Glycine [1]

-

Dissolution: Dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask cooled in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

-

Extraction: Extract the product with ethyl acetate or dichloromethane.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected glycine.

Non-Aqueous Conditions

For substrates that are not soluble in water or are sensitive to aqueous base, non-aqueous conditions are employed.

Experimental Protocol: Cbz Protection of Benzylamine [1]

-

Dissolution: Dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane (CH₂Cl₂) and cool the solution to 0 °C.

-

Addition of Cbz-Cl: Add benzyl chloroformate (1.05 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by thin-layer chromatography (TLC).

-

Work-up: Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Chemoselectivity in Polyfunctional Molecules

The Cbz group can be introduced with high chemoselectivity. In molecules containing both amino and hydroxyl groups, the more nucleophilic amine will preferentially react with Cbz-Cl under appropriate conditions.[8] For polyamines, it is possible to selectively protect primary amines over secondary amines.[8]

Table 1: Representative Yields for Cbz Protection of Various Amines [1]

| Amine Substrate | Reagents and Conditions | Yield (%) |

| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |

| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 |

| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 |

| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 |

Cbz Deprotection: Liberating the Amine

The facile removal of the Cbz group under specific and mild conditions is a key reason for its widespread use.

Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz deprotection.[2][9] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The byproducts are toluene and carbon dioxide, which are volatile and easily removed.[1]

Caption: Cbz deprotection via catalytic hydrogenolysis.

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis [1]

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by TLC.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Transfer Hydrogenation

A safer alternative to using flammable hydrogen gas is transfer hydrogenation, which employs a hydrogen donor in situ, such as ammonium formate, formic acid, or cyclohexene, in the presence of a palladium catalyst.[10] This method is particularly advantageous for larger-scale reactions.

Acidic Cleavage

The Cbz group can also be cleaved under strong acidic conditions, such as with hydrogen bromide (HBr) in acetic acid.[4][10] This method is less common due to its harshness but can be useful when catalytic hydrogenolysis is not feasible, for example, in the presence of other reducible functional groups like alkenes or alkynes.[10]

Table 2: Comparison of Cbz Deprotection Methods [1][2]

| Deprotection Method | Reagents/Conditions | Advantages | Limitations |

| Catalytic Hydrogenolysis | H₂, Pd/C (5-10%), MeOH or EtOH, rt, 1-24 h | Mild, neutral pH, high yields, clean byproducts (toluene, CO₂) | Incompatible with reducible groups (alkenes, alkynes, nitro groups, aryl halides); safety concerns with H₂ gas; catalyst poisoning by sulfur compounds |

| Transfer Hydrogenation | Ammonium formate, Pd/C, MeOH, reflux, 1-3 h | Safer than H₂ gas, mild conditions | Can also reduce other functional groups, reaction times can be longer |

| Acidic Cleavage | HBr in Acetic Acid (33%), rt, 1-4 h | Useful for substrates incompatible with hydrogenation | Harsh conditions, can cleave other acid-labile protecting groups, potential for side reactions |

| Lewis Acid-Mediated | AlCl₃ in HFIP, rt | Mild and selective for Cbz over O- and N-benzyl groups | Requires anhydrous conditions, careful handling of Lewis acid |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, DMA, 75 °C | Superior for substrates with sensitive functionalities | Requires elevated temperatures, potential for thiol-related side reactions |

Troubleshooting and Field-Proven Insights

Even with well-established protocols, challenges can arise. Understanding the potential pitfalls and their solutions is crucial for successful synthesis.

Incomplete or Slow Catalytic Hydrogenolysis

This is a common issue that can often be attributed to several factors:

-

Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers).[9] Solution: Ensure the starting material is of high purity. If sulfur is present in the substrate, consider an alternative deprotection method.

-

Poor Catalyst Activity: The activity of Pd/C can vary between batches and diminish over time. Solution: Use a fresh batch of high-quality catalyst or increase the catalyst loading.

-

Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for sterically hindered substrates. Solution: Increase the hydrogen pressure (e.g., to 50 psi).

-

Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity. Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[11]

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

Side Reactions

-

N-Benzylation: During catalytic hydrogenolysis, if the reaction stalls or there is insufficient hydrogen, an N-benzyl side product can form.[3]

-

Reduction of Other Functional Groups: Standard hydrogenation conditions can also reduce alkenes, alkynes, nitro groups, and some aryl halides. Solution: Transfer hydrogenation often provides better selectivity. Alternatively, non-reductive methods like acidic or nucleophilic cleavage should be considered.

Applications in Complex Synthesis

While peptide synthesis is the most well-known application, the Cbz group is also a valuable tool in other areas of organic synthesis.

Carbohydrate Chemistry

In carbohydrate chemistry, protecting groups are essential to differentiate the multiple hydroxyl groups. The Cbz group can be used to protect amino functionalities in aminosugars, allowing for selective modifications at other positions. Its stability to a range of conditions used in glycosylation reactions makes it a valuable orthogonal protecting group in the synthesis of complex oligosaccharides.

Natural Product Synthesis

The synthesis of complex natural products often requires a sophisticated protecting group strategy. The Cbz group's reliability and well-understood reactivity make it a frequent choice for protecting amines in these multi-step endeavors. Its orthogonality to other protecting groups allows for the sequential unmasking of different reactive sites, enabling the construction of intricate molecular architectures.

Safety Considerations

The primary reagent for Cbz protection, benzyl chloroformate (Cbz-Cl) , is a corrosive and lachrymatory liquid.[5] It reacts with water to produce benzyl alcohol and hydrochloric acid. Therefore, it must be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

Conclusion: A Timeless Tool for Modern Synthesis

The Cbz protecting group, born out of the necessity to control the synthesis of peptides, has proven to be an enduring and indispensable tool for organic chemists. Its robust nature, ease of introduction and removal, and, most importantly, its orthogonality to other common protecting groups, have solidified its place in the synthetic chemist's toolbox. A thorough understanding of its chemistry, from reaction mechanisms to practical applications and troubleshooting, empowers researchers to tackle the synthesis of increasingly complex and vital molecules in the fields of medicine and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. Cbz Protection - Common Conditions [commonorganicchemistry.com]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. jocpr.com [jocpr.com]

- 8. ijacskros.com [ijacskros.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of Methyl (S)-1-N-Cbz-piperazine-2-carboxylate protocol

An Application Note and Detailed Protocol for the Synthesis of Methyl (S)-1-N-Cbz-piperazine-2-carboxylate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable chiral building block in modern drug discovery. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The enantiomerically pure (S)-isomer of this N-protected piperazine derivative serves as a critical intermediate for synthesizing complex molecules with specific stereochemistry, which is crucial for targeted pharmacological activity.[3] This guide details a reliable two-step synthetic protocol, starting from the commercially available (S)-piperazine-2-carboxylic acid. It includes an in-depth explanation of the synthetic strategy, a step-by-step experimental procedure, characterization data, and a troubleshooting guide designed for researchers and drug development professionals.

Introduction and Strategic Overview

The piperazine ring is a ubiquitous six-membered nitrogen-containing heterocycle found in a vast array of pharmaceuticals, including agents for cancer, infectious diseases, and central nervous system disorders.[4][5] Its prevalence is due to its ability to improve the physicochemical properties of a molecule, such as aqueous solubility and cell permeability, and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[1] When functionalized with a stereocenter, as in piperazine-2-carboxylic acid derivatives, it provides a rigid, three-dimensional scaffold for creating highly specific and potent therapeutic agents.

The target molecule, this compound, incorporates two key features: a methyl ester for further chemical modification and a carboxybenzyl (Cbz or Z) group protecting the nitrogen at the 1-position. The Cbz group is a foundational protecting group in peptide synthesis and organic chemistry, prized for its stability under a wide range of conditions and its clean removal via catalytic hydrogenolysis.[6][7]

Our synthetic approach is a robust and logical two-step process designed to ensure high yield and purity.

Synthetic Pathway Overview:

-